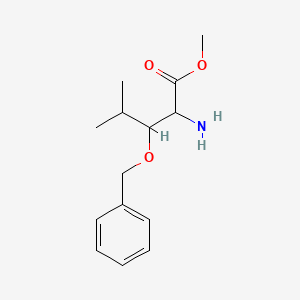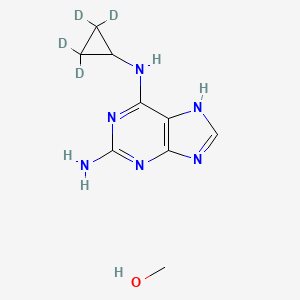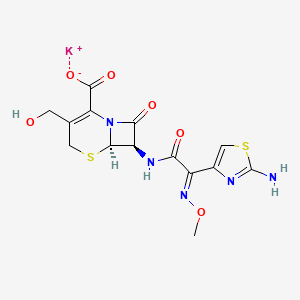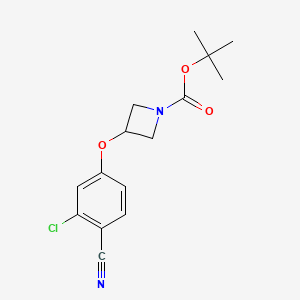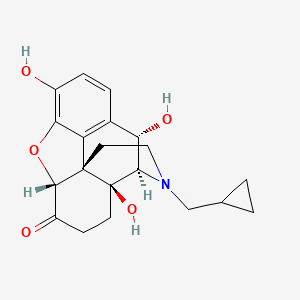![molecular formula C11H23FNO4P B13858183 4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl](/img/structure/B13858183.png)
4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl is a compound known for its unique chemical properties and applications in various fields. It is a derivative of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a stable free radical widely used in organic chemistry as a catalyst and reagent .
Métodos De Preparación
The synthesis of 4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl involves several steps. The starting material, 2,2,6,6-tetramethylpiperidine-1-oxyl, is first reacted with ethoxyfluorophosphine under controlled conditions to introduce the ethoxyflorophosphinyl group. The reaction typically requires an inert atmosphere and specific temperature control to ensure the desired product is obtained .
Análisis De Reacciones Químicas
4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting primary alcohols to aldehydes and secondary alcohols to ketones.
Reduction: It can be reduced to its corresponding hydroxylamine derivative.
Substitution: The ethoxyflorophosphinyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include sodium hypochlorite (for oxidation) and hydrazine (for reduction). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: It serves as a spin label in electron spin resonance (ESR) studies to investigate the structure and dynamics of biological molecules.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl involves its ability to act as a free radical. It interacts with molecular targets by donating or accepting electrons, thereby influencing various chemical and biological processes. The molecular pathways involved include oxidative stress modulation and free radical scavenging .
Comparación Con Compuestos Similares
4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl is unique compared to other similar compounds due to its specific functional group and stability. Similar compounds include:
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used stable free radical with applications in organic synthesis and polymer chemistry.
4-Hydroxy-TEMPO: A derivative of TEMPO with a hydroxyl group, used in similar applications but with different reactivity.
4-Acetamido-TEMPO: Another TEMPO derivative with an acetamido group, used in specific oxidation reactions.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Propiedades
Fórmula molecular |
C11H23FNO4P |
|---|---|
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
4-[ethoxy(fluoro)phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C11H23FNO4P/c1-6-16-18(12,15)17-9-7-10(2,3)13(14)11(4,5)8-9/h9,14H,6-8H2,1-5H3 |
Clave InChI |
CYXRACFGDVXKCW-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OC1CC(N(C(C1)(C)C)O)(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 3-acetyl-4-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13858110.png)

![tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B13858120.png)
![10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel](/img/structure/B13858121.png)
![3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13858122.png)

![1-[(4-Aminobutyl)amino]-4-[[3-(dimethylamino)propyl]amino]-9,10-anthracenedione-Hydrochloride salt](/img/structure/B13858151.png)
